molecular formula C13H8FNO B6340876 2-Cyano-4-(3-fluorophenyl)phenol, 95% CAS No. 1214326-77-8

2-Cyano-4-(3-fluorophenyl)phenol, 95%

Cat. No. B6340876
CAS RN: 1214326-77-8
M. Wt: 213.21 g/mol
InChI Key: RKGDTJKPYMQXLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-4-(3-fluorophenyl)phenol, 95% (2C4FPP) is a fluorinated phenol derivative that has been studied extensively for its potential applications in the biomedical field. It is a white, crystalline solid with a melting point of 92-94°C, and is soluble in a variety of organic solvents. 2C4FPP has been found to have a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiviral effects.

Scientific Research Applications

2-Cyano-4-(3-fluorophenyl)phenol, 95% has been studied extensively for its potential applications in the biomedical field. It has been found to have antimicrobial, anti-inflammatory, and antiviral effects. In particular, 2-Cyano-4-(3-fluorophenyl)phenol, 95% has been found to be effective against a range of bacterial and fungal pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been found to be effective against influenza A and B viruses, as well as herpes simplex virus type 1 and 2.

Mechanism of Action

The mechanism of action of 2-Cyano-4-(3-fluorophenyl)phenol, 95% is not yet fully understood. However, it is believed to act by disrupting the cell membrane of bacteria and viruses, leading to cell death. It is also thought to inhibit the growth of certain fungi by blocking their ability to synthesize ergosterol, an important component of the fungal cell membrane.
Biochemical and Physiological Effects
2-Cyano-4-(3-fluorophenyl)phenol, 95% has been found to have a wide range of biochemical and physiological effects. In particular, it has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). It has also been found to have antioxidant, anti-apoptotic, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

2-Cyano-4-(3-fluorophenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is soluble in a variety of organic solvents. It is also relatively stable, with a shelf life of up to two years. However, it is not suitable for use in animal or human studies, due to its potential toxicity.

Future Directions

The potential applications of 2-Cyano-4-(3-fluorophenyl)phenol, 95% are numerous, and there are a number of future directions that could be explored. For example, further research could be conducted to elucidate the mechanism of action of 2-Cyano-4-(3-fluorophenyl)phenol, 95%, and to identify additional biological activities. In addition, further studies could be conducted to assess the safety and efficacy of 2-Cyano-4-(3-fluorophenyl)phenol, 95% in animal and human studies. Finally, the potential of 2-Cyano-4-(3-fluorophenyl)phenol, 95% as a therapeutic agent could be explored, in order to identify potential clinical applications.

Synthesis Methods

2-Cyano-4-(3-fluorophenyl)phenol, 95% can be synthesized through a two-step process. The first step involves the reaction of 3-fluorobenzoic acid and cyanide in an aqueous solution to form 3-fluorobenzonitrile. This reaction is carried out at a temperature of 80-90°C in the presence of an acid catalyst. The second step involves the reaction of 3-fluorobenzonitrile with phenol in an aqueous solution at a temperature of 60-70°C, in the presence of an acid catalyst. This reaction yields 2-Cyano-4-(3-fluorophenyl)phenol, 95% as the product.

properties

IUPAC Name

5-(3-fluorophenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO/c14-12-3-1-2-9(7-12)10-4-5-13(16)11(6-10)8-15/h1-7,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGDTJKPYMQXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673451
Record name 3'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-4-(3-fluorophenyl)phenol

CAS RN

1214326-77-8
Record name 3'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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